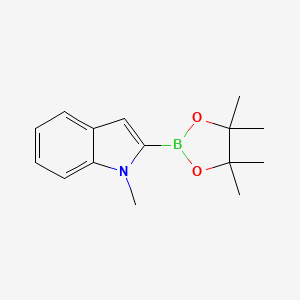![molecular formula C15H18N2O4 B1360971 [1-(5-甲氧基-1,3-苯并恶唑-2-基)哌啶-3-基]乙酸 CAS No. 1035840-84-6](/img/structure/B1360971.png)
[1-(5-甲氧基-1,3-苯并恶唑-2-基)哌啶-3-基]乙酸
描述
[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid: is an organic compound with the molecular formula C15H18N2O4. This compound features a benzoxazole ring substituted with a methoxy group, a piperidine ring, and an acetic acid moiety.
科学研究应用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Utilized in proteomics research to study protein interactions and functions.
- Investigated for its potential as a biochemical probe in cellular studies.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry:
- Applied in the development of new materials with specific properties, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.
Methoxylation: The benzoxazole ring is then methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Acetic Acid Moiety Addition: Finally, the acetic acid moiety is added through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods: Industrial production of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines under basic conditions.
Major Products:
Oxidation: Hydroxylated derivatives of the methoxy group.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted piperidine derivatives.
作用机制
The mechanism of action of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]butyric acid: Similar structure but with a butyric acid moiety instead of an acetic acid moiety.
[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]valeric acid: Similar structure but with a valeric acid moiety instead of an acetic acid moiety.
Uniqueness: The uniqueness of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-[1-(5-methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-20-11-4-5-13-12(8-11)16-15(21-13)17-6-2-3-10(9-17)7-14(18)19/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWMFFMEUOJCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)N3CCCC(C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



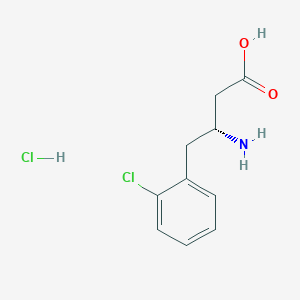
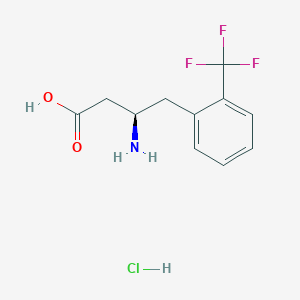

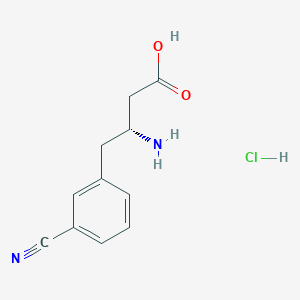
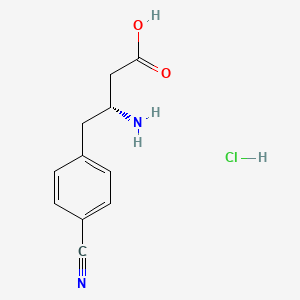

![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1360903.png)

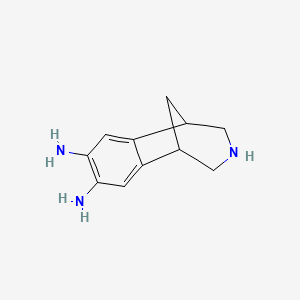
![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)


